- Preparation of azaindazole derivatives and analogs for use in the treatment of pain, World Intellectual Property Organization, , ,
Cas no 93683-65-9 (6-chloro-3-nitro-pyridine-2-carbonitrile)
6-chloro-3-nitro-pyridine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-3-nitropicolinonitrile
- 6-Chloro-2-cyano-3-nitropyridine
- 6-chloro-3-nitro-2-pyridinecarbonitrile
- 6-Chloro-3-nitropyridine-2-carbonitrile
- 6-Chloro-2-cyano-3-nitropyidine
- 2-Pyridinecarbonitrile, 6-chloro-3-nitro-
- 6-CHLORO-2-CYANO-3-NITROPYRIDINE;6-Chloro-3-nitropicolinonitrile
- PubChem2248
- PubChem19121
- XVIHGTRTKQZJAC-UHFFFAOYSA-N
- WT551
- 2-cyano-3-nitro-6-chloropyridine
- 3-Nitro-6-chloro-2-cyanopyridine
- SBB054357
- RW2705
- 6-Chloro-3-nitro-2-pyridinecarbonitrile (ACI)
- 6-chloro-3-nitro-pyridine-2-carbonitrile
- DB-009954
- 6-Chloro-3-nitro-pyridine-2-carbonitile
- SCHEMBL669545
- DTXSID20538875
- AKOS025395584
- 6-Chloro-3-nitropyridine-2-carbonitrile;6-Chloro-3-nitropicolinonitrile
- CK1207
- AC-25212
- SY008195
- BP-11923
- DS-10906
- W-204089
- PB21909
- EN300-97944
- MFCD06657641
- 93683-65-9
- BCP31603
- AKOS006344485
- CS-0022422
-
- MDL: MFCD06657641
- Inchi: 1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H
- InChI Key: XVIHGTRTKQZJAC-UHFFFAOYSA-N
- SMILES: N#CC1C([N+](=O)[O-])=CC=C(Cl)N=1
Computed Properties
- Exact Mass: 182.98400
- Monoisotopic Mass: 182.9835540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.5
- XLogP3: 1.7
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.6±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 347.2℃ at 760 mmHg
- Flash Point: 163.781℃
- Refractive Index: 1.604
- PSA: 82.50000
- LogP: 2.03808
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
6-chloro-3-nitro-pyridine-2-carbonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at 4 ° C, -4 ° C is better
6-chloro-3-nitro-pyridine-2-carbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-3-nitro-pyridine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03367-1 G |
6-chloro-3-nitro-pyridine-2-carbonitrile |
93683-65-9 | 97% | 1g |
¥ 105.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03367-5 G |
6-chloro-3-nitro-pyridine-2-carbonitrile |
93683-65-9 | 97% | 5g |
¥ 495.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03367-10 G |
6-chloro-3-nitro-pyridine-2-carbonitrile |
93683-65-9 | 97% | 10g |
¥ 891.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03367-25 G |
6-chloro-3-nitro-pyridine-2-carbonitrile |
93683-65-9 | 97% | 25g |
¥ 2,191.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03367-50 G |
6-chloro-3-nitro-pyridine-2-carbonitrile |
93683-65-9 | 97% | 50g |
¥ 3,498.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03367-100 G |
6-chloro-3-nitro-pyridine-2-carbonitrile |
93683-65-9 | 97% | 100g |
¥ 5,603.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03367-250 G |
6-chloro-3-nitro-pyridine-2-carbonitrile |
93683-65-9 | 97% | 250g |
¥ 11,206.00 | 2021-05-07 | |
| Alichem | A026002423-5g |
6-Chloro-2-cyano-3-nitropyridine |
93683-65-9 | 97% | 5g |
$290.16 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GI210-20g |
6-chloro-3-nitro-pyridine-2-carbonitrile |
93683-65-9 | 97% | 20g |
2286.0CNY | 2021-08-04 | |
| Chemenu | CM178068-5g |
6-Chloro-3-nitropicolinonitrile |
93683-65-9 | 95% | 5g |
$76 | 2022-06-09 |
6-chloro-3-nitro-pyridine-2-carbonitrile Production Method
Production Method 1
Production Method 2
- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, European Patent Organization, , ,
Production Method 3
- Preparation of novel pyridopyrimidine derivatives as PI3K inhibitors, United States, , ,
Production Method 4
- 4,6-Disubstituted pyrido[3,2-d]pyrimidine compound, its preparation and application in preparation of MNK inhibitor and drug for treating and/or preventing various cancers and/or metabolic diseases, China, , ,
Production Method 5
- Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth, Journal of Medicinal Chemistry, 2021, 64(18), 13719-13735
Production Method 6
- Preparation method of substituent-containing pyridinopyrimidine compound, China, , ,
Production Method 7
- N-pyridine aryloxy phenoxy carboxylic acid derivative, preparation method and application, China, , ,
Production Method 8
- Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection, Bioorganic & Medicinal Chemistry Letters, 2019, 29(15), 1874-1880
Production Method 9
- Monocyclic, thieno, pyrido, and pyrrolo pyrimidine compounds and methods of use and manufacture of the same, World Intellectual Property Organization, , ,
Production Method 10
- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, World Intellectual Property Organization, , ,
Production Method 11
- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: Sodium acetate Solvents: Water
- Synthesis of benzo[1,2-d;3,4-d']diimidazole and 1H-pyrazolo[4,3-b]pyridine as putative A2A receptor antagonists, Organic & Biomolecular Chemistry, 2007, 5(16), 2567-2571
Production Method 13
1.2 Reagents: Water ; 30 min, cooled
- Quinolines and related analogs as sirtuin modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 14
1.2 Reagents: Water ; 10 min, 0 °C
- Preparation of heterocyclic azepine derivatives as inhibitor of cholesterol ester transfer protein, World Intellectual Property Organization, , ,
Production Method 15
1.2 Reagents: Water ; 30 min, cooled
- Preparation of arenotriazine derivatives as tyrosine kinase inhibitors for treatment of cancer, China, , ,
Production Method 16
- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,
Production Method 17
- Design and synthesis of substituted pyrido[3,2-d]-1,2,3-triazines as potential Pim-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2016, 26(4), 1224-1228
6-chloro-3-nitro-pyridine-2-carbonitrile Raw materials
6-chloro-3-nitro-pyridine-2-carbonitrile Preparation Products
6-chloro-3-nitro-pyridine-2-carbonitrile Suppliers
6-chloro-3-nitro-pyridine-2-carbonitrile Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 6-chloro-3-nitro-pyridine-2-carbonitrile
Compound CAS No. 93683-65-9: 6-Chloro-3-Nitro-Pyridine-2-Carbonitrile
6-Chloro-3-nitro-pyridine-2-carbonitrile, also known by its CAS number 93683-65-9, is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry and materials science. This compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom, and the presence of chlorine and nitro groups at specific positions, along with a cyano group. The unique combination of these substituents imparts distinctive chemical properties, making it a valuable molecule in research and industrial applications.
The molecular structure of 6-chloro-3-nitro-pyridine-2-carbonitrile consists of a pyridine ring with substituents at positions 2, 3, and 6. The cyano group (-CN) is located at position 2, the nitro group (-NO₂) at position 3, and the chlorine atom at position 6. This arrangement creates a molecule with high electron-deficiency due to the electron-withdrawing effects of the nitro and cyano groups, which can influence its reactivity in various chemical reactions.
Recent studies have highlighted the potential of 6-chloro-3-nitro-pyridine-2-carbonitrile in the field of drug discovery. Its electron-deficient nature makes it an attractive candidate for designing bioactive molecules targeting specific enzymes or receptors. Researchers have explored its role as a building block in synthesizing complex heterocyclic compounds with potential pharmacological activities.
In addition to its role in drug discovery, this compound has been utilized in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The presence of functional groups like cyano and nitro provides multiple binding sites for metal ions, enabling the formation of intricate architectures with potential applications in gas storage, catalysis, and sensing technologies.
The synthesis of 6-chloro-3-nitro-pyridine-2-carbonitrile typically involves multi-step organic reactions, often starting from pyridine derivatives. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly routes for its preparation. For instance, researchers have employed microwave-assisted synthesis to optimize reaction conditions, reducing both time and energy consumption.
The physical properties of this compound are also noteworthy. Its melting point is relatively high due to strong intermolecular forces arising from the polar substituents. This makes it suitable for applications requiring thermal stability, such as in certain polymer formulations or high-performance materials.
In conclusion, 6-chloro-3-nitro-pyridine-2-carbonitrile, with its unique chemical structure and versatile properties, continues to be a subject of intense research interest across multiple disciplines. Its role as a key intermediate in organic synthesis and its potential applications in drug development and materials science underscore its importance in contemporary chemical research.
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